ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate
Description
Ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate is a synthetic heterocyclic compound featuring a pentazatricyclic core fused with a 4-chlorophenyl substituent. The structure includes:
- A 4-chlorophenyl group at position 11, likely enhancing lipophilicity and influencing bioactivity.
- An ethyl benzoate ester linked via an acetyl-amino bridge, providing hydrolytic stability and structural modularity.
Properties
Molecular Formula |
C24H19ClN6O4 |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19ClN6O4/c1-2-35-23(33)17-5-3-4-6-18(17)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-7-9-16(25)10-8-15/h3-13H,2,14H2,1H3,(H,26,32) |
InChI Key |
FVCSCINLWRZAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, acylating agents, and esterification catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
Ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Benzoate Derivatives with Heterocyclic Substitutions ()
Compounds such as I-6230 , I-6232 , I-6373 , and I-6473 share the ethyl benzoate core but differ in substituents and linker chemistry:
| Compound | Core Structure | Substituent(s) | Linker Type | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Target | Pentazatricyclo | 4-Chlorophenyl, acetyl-amino | Acetyl-amino | Nitrogen-rich tricyclic backbone |
| I-6230 | Ethyl benzoate | Pyridazin-3-yl | Phenethylamino | Pyridazine substituent; lacks tricyclic system |
| I-6373 | Ethyl benzoate | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether linker; isoxazole substituent |
| I-6473 | Ethyl benzoate | 3-Methylisoxazol-5-yl | Phenethoxy | Ether linker; simpler heterocycle |
Key Findings :
- Linker flexibility: The acetyl-amino bridge in the target compound may offer greater conformational adaptability compared to rigid phenethylthio or phenethoxy linkers in I-6373 and I-6473, respectively .
Hexaazatricyclo Derivatives with 4-Chlorophenyl Groups ()
The compound 12-(4-chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene shares structural motifs with the target molecule:
Key Findings :
Spirocyclic Compounds with Benzothiazol Moieties ()
Spirocyclic derivatives like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione differ significantly in core architecture but share synthetic strategies:
Key Findings :
- Synthetic complexity : The target compound’s tricyclic system may require multi-step cyclization, whereas spirocyclic derivatives in are synthesized via straightforward condensation .
- Biological relevance: Benzothiazole derivatives are known for antimicrobial and anticancer activity, but the target’s benzoate-tricyclic hybrid may target distinct pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer :
- Step 1 : Use a multi-step condensation approach, as demonstrated in tricyclic heterocycle syntheses (e.g., combining homopropargyl alcohols with electrophilic reagents under anhydrous conditions) .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Step 3 : Optimize yield by controlling reaction temperature (e.g., 0–5°C for nitro-group reductions) and using catalysts like DCC/DMAP for amide bond formation .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the tricyclic core geometry and substituent orientations (e.g., CCDC reference 1901024 for similar compounds) .
- Spectroscopy : Use -/-NMR to confirm aromatic proton environments (e.g., 7.2–8.1 ppm for chlorophenyl groups) and FT-IR for carbonyl (1700–1750 cm) and amide (1650 cm) peaks .
- Mass spectrometry : Employ HRMS-ESI to validate the molecular ion peak (e.g., m/z 500–600 range) .
Q. How can reaction mechanisms for key steps (e.g., amide coupling) be validated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates (e.g., acyloxyborane intermediates in DCC-mediated couplings) .
- Isotopic labeling : Use -labeled amines to trace nitrogen incorporation in the pentazatricyclo core via -NMR .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, COMSOL) predict physicochemical properties or optimize synthesis?
- Methodological Answer :
- DFT calculations : Model the compound’s electron density to predict reactive sites (e.g., nucleophilic attack at the 5-oxo position) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Process simulation : Integrate AI-driven COMSOL models to optimize solvent selection (e.g., DMF vs. THF) and reaction kinetics (activation energy < 50 kJ/mol) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR data with X-ray results (e.g., confirm dihedral angles between aromatic rings) to address signal overlap issues .
- Dynamic NMR : Resolve conformational flexibility (e.g., rotamers in the benzoate ester) by variable-temperature -NMR (−40°C to 25°C) .
Q. How to design pharmacokinetic studies for derivatives of this compound?
- Methodological Answer :
- In vitro assays : Assess metabolic stability using liver microsomes (e.g., rat CYP450 isoforms) and quantify via LC-MS/MS .
- Prodrug design : Introduce phosphate or amino acid esters (e.g., tert-butyl carbamate-protected derivatives) to enhance solubility, as in related peptidomimetics .
Q. How to align experimental design with theoretical frameworks in heterocyclic chemistry?
- Methodological Answer :
- Conceptual frameworks : Link synthesis to Baldwin’s rules for cyclization or frontier molecular orbital theory for regioselectivity .
- Retrosynthetic analysis : Deconstruct the tricyclic core into 4-chlorophenylacetyl and benzoate fragments using synthon-based disconnections .
Methodological Notes
- Data Integrity : Use IUCr standards for crystallographic data deposition (e.g., CIF files for reproducibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
